molecular formula C15H17ClFNS B15191810 Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride CAS No. 139009-25-9

Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride

Cat. No.: B15191810
CAS No.: 139009-25-9
M. Wt: 297.8 g/mol
InChI Key: YAYOHILQJHUGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzene ring, a methanamine group, and a fluorophenyl thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorobenzenethiol with N,N-dimethylmethanamine under specific conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the thio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenemethanamine derivatives with different substituents on the benzene ring or the amine group. Examples include:

  • Benzenemethanamine, N,N-dimethyl-2-((2-chlorophenyl)thio)-, hydrochloride
  • Benzenemethanamine, N,N-dimethyl-2-((2-bromophenyl)thio)-, hydrochloride

Uniqueness

What sets Benzenemethanamine, N,N-dimethyl-2-((2-fluorophenyl)thio)-, hydrochloride apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

139009-25-9

Molecular Formula

C15H17ClFNS

Molecular Weight

297.8 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C15H16FNS.ClH/c1-17(2)11-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3-10H,11H2,1-2H3;1H

InChI Key

YAYOHILQJHUGQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC=C2F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.